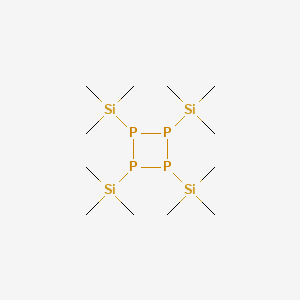
Tetrakis(trimethylsilyl)tetraphosphetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(trimethylsilyl)tetraphosphetane is an organophosphorus compound characterized by the presence of four trimethylsilyl groups attached to a tetraphosphetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(trimethylsilyl)tetraphosphetane typically involves the reaction of trimethylsilyl chloride with a suitable phosphorus-containing precursor under controlled conditions. One common method involves the use of Grignard reagents, where the interaction of organomagnesium reagents with chlorophosphines results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(trimethylsilyl)tetraphosphetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetrakis(trimethylsilyl)tetraphosphetane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Tetrakis(trimethylsilyl)tetraphosphetane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. Its trimethylsilyl groups provide steric protection, enhancing the stability of the resulting complexes .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(trimethylsilyl)methane: An organosilicon compound with similar steric properties but different chemical reactivity.
Tetrakis(trimethylsilyl)silane: Another organosilicon compound used in similar applications but with distinct structural features.
Uniqueness
Tetrakis(trimethylsilyl)tetraphosphetane is unique due to its tetraphosphetane ring structure, which imparts distinct chemical reactivity and stability compared to other similar compounds. Its ability to form stable complexes with metal ions and its versatile reactivity make it a valuable compound in various fields of research and industry .
Properties
CAS No. |
83213-23-4 |
|---|---|
Molecular Formula |
C12H36P4Si4 |
Molecular Weight |
416.65 g/mol |
IUPAC Name |
trimethyl-[2,3,4-tris(trimethylsilyl)tetraphosphetan-1-yl]silane |
InChI |
InChI=1S/C12H36P4Si4/c1-17(2,3)13-14(18(4,5)6)16(20(10,11)12)15(13)19(7,8)9/h1-12H3 |
InChI Key |
YREAUECRHVFZRM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)P1P(P(P1[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
![2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14413543.png)
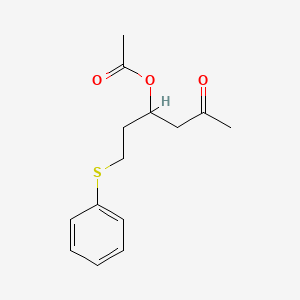
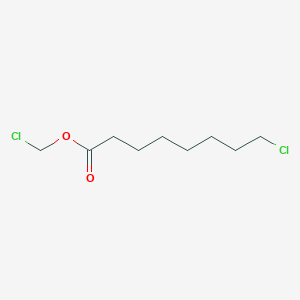
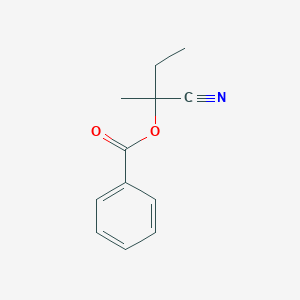
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
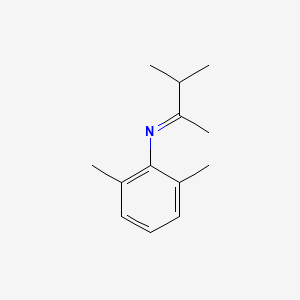
![4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate](/img/structure/B14413574.png)
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one](/img/structure/B14413575.png)
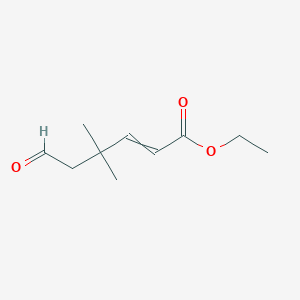
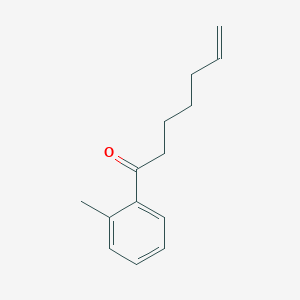
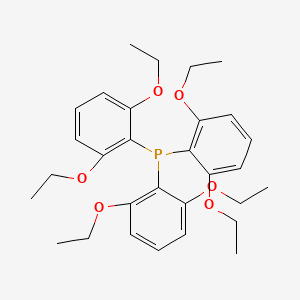
![10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14413588.png)
